
3-Glycidyloxypropyl-methoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane, also known as (3-Glycidoxypropyl)trimethoxysilane, is a silane coupling agent with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol . This compound is widely used in various industrial applications due to its ability to enhance the adhesion between organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is typically synthesized through the reaction of glycidol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Epoxide Ring Opening: Nucleophiles like amines, alcohols, and thiols under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Epoxide Ring Opening: Formation of various functionalized silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in coatings, adhesives, sealants, and composites to enhance material properties.
Mécanisme D'action
The mechanism of action of Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. The oxirane ring can also undergo nucleophilic attack, leading to the formation of various functionalized silanes. These reactions enable the compound to act as a coupling agent, enhancing the adhesion between different materials .
Comparaison Avec Des Composés Similaires
Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is unique due to its combination of methoxy and oxirane functional groups, which provide both hydrolyzable and reactive sites. Similar compounds include:
(3-Glycidoxypropyl)dimethylmethoxysilane: Contains dimethyl groups instead of trimethoxy groups.
(3-Glycidoxypropyl)triethoxysilane: Contains triethoxy groups instead of trimethoxy groups.
(3-Glycidoxypropyl)methyltriethoxysilane: Contains a methyl group and triethoxy groups.
These compounds share similar reactivity but differ in their hydrolyzable groups, affecting their solubility and reactivity in different environments.
Propriétés
Formule moléculaire |
C7H14O3Si |
|---|---|
Poids moléculaire |
174.27 g/mol |
InChI |
InChI=1S/C7H14O3Si/c1-8-11-4-2-3-9-5-7-6-10-7/h7H,2-6H2,1H3 |
Clé InChI |
HBFDWFNJXUJWTG-UHFFFAOYSA-N |
SMILES canonique |
CO[Si]CCCOCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)

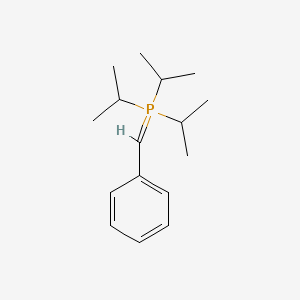
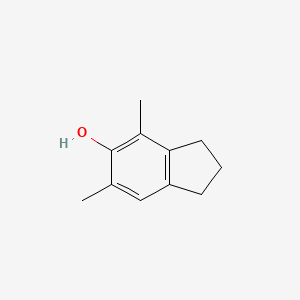
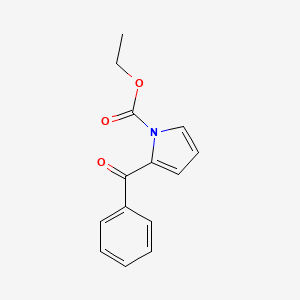
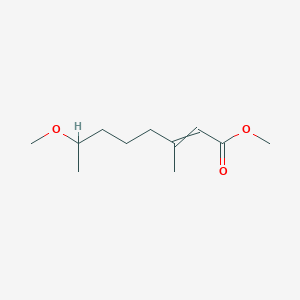
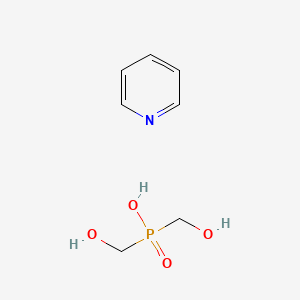
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
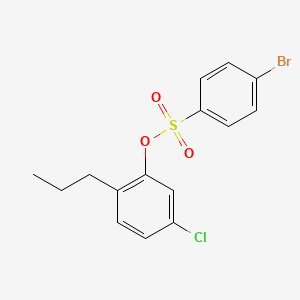
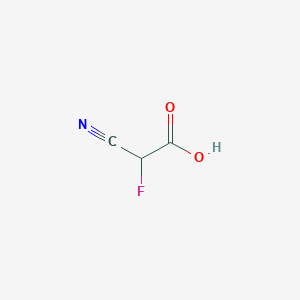
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)

